(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be deduced by IR and NMR spectral tools .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives are diverse and depend on the specific derivative and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be determined using various techniques, including melting point determination and IR and NMR spectroscopy .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antibacterial and antimicrobial properties. For instance, novel analogs synthesised for potential antibacterial applications have shown promising results against bacteria like Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. Such compounds are important in the search for new antibacterial agents that can combat antibiotic resistance (Palkar et al., 2017).
Anticancer Research
Another significant area of application is in anticancer research, where benzothiazole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. Certain synthesized compounds were found to have moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Ravinaik et al., 2021).
Antifungal Agents
The search for effective antifungal agents has also led to the synthesis of new benzothiazole derivatives with potential antifungal properties. Some compounds were specifically designed to address fungal infections, providing a new avenue for antifungal drug development (Narayana et al., 2004).
Diuretic Activity
Benzothiazole derivatives have also been synthesized and tested for their diuretic activity, with some compounds showing promise as diuretics. This highlights the versatility of benzothiazole derivatives and their potential applications in treating conditions that require diuretics (Yar & Ansari, 2009).
Anti-Inflammatory and Analgesic Agents
Research has been conducted on novel benzothiazole derivatives for their potential as anti-inflammatory and analgesic agents. These studies aim to discover new therapeutic agents that can provide relief from pain and inflammation, with some compounds showing significant activity in this regard (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their application in corrosion inhibition, particularly for protecting carbon steel in acidic environments. This research area is crucial for industries that deal with corrosion-related challenges, highlighting the chemical versatility of benzothiazole compounds (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-10-4-7-14-16(11(10)2)21(3)18(24-14)20-17(22)12-5-6-13-15(8-12)23-9-19-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYVDUNDNJAATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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